molecular formula C10H14N2 B3000395 (2R)-2-phenylpiperazine CAS No. 137766-76-8

(2R)-2-phenylpiperazine

Katalognummer: B3000395
CAS-Nummer: 137766-76-8
Molekulargewicht: 162.236
InChI-Schlüssel: RIMRLBGNCLMSNH-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-phenylpiperazine: is a chiral compound belonging to the piperazine family, characterized by a piperazine ring substituted with a phenyl group at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method involves the reductive amination of phenylhydrazine with 2-chloropiperazine under hydrogenation conditions.

    Cyclization: Another approach is the cyclization of N-phenylethylenediamine with ethylene oxide, followed by catalytic hydrogenation.

Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing high-pressure hydrogenation reactors to ensure efficient conversion and high yield.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: (2R)-2-phenylpiperazine can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into various reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the phenyl group can be substituted with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted phenylpiperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Catalysis: Used as a ligand in various catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

    Neurotransmitter Studies: Acts as a model compound in the study of neurotransmitter receptors.

Medicine:

    Pharmaceuticals: Utilized in the development of drugs targeting central nervous system disorders, such as antidepressants and antipsychotics.

Industry:

    Polymer Production: Used in the synthesis of polymers with specific properties.

Wirkmechanismus

Molecular Targets and Pathways: (2R)-2-phenylpiperazine primarily interacts with neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist at various serotonin and dopamine receptors, influencing neurotransmitter release and uptake. The compound’s effects are mediated through the modulation of receptor activity, impacting signaling pathways involved in mood regulation and cognitive functions.

Vergleich Mit ähnlichen Verbindungen

    (2S)-2-phenylpiperazine: The enantiomer of (2R)-2-phenylpiperazine, with similar but distinct pharmacological properties.

    N-phenylpiperazine: Lacks the chiral center, leading to different biological activity.

    1-phenylpiperazine: Substitution at the first position instead of the second, resulting in different receptor binding profiles.

Uniqueness: this compound’s unique chiral center and specific substitution pattern confer distinct pharmacological properties, making it a valuable compound in medicinal chemistry for the development of targeted therapies.

Biologische Aktivität

(2R)-2-phenylpiperazine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound, with the chemical formula C10H14N2C_{10}H_{14}N_2, is a piperazine derivative characterized by a phenyl group attached to the second carbon of the piperazine ring. Its structure contributes to its interaction with various biological targets, making it a subject of interest in drug design.

Anticonvulsant Activity

Research has demonstrated that derivatives of phenylpiperazine exhibit significant anticonvulsant properties. A study focused on synthesizing new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that several compounds showed protective effects in animal models of epilepsy, particularly in maximal electroshock (MES) tests. The highest anticonvulsant activity was observed with specific derivatives at doses of 100 mg/kg and 300 mg/kg, indicating their potential as therapeutic agents for epilepsy .

Table 1: Anticonvulsant Activity of Phenylpiperazine Derivatives

CompoundDose (mg/kg)MES ProtectionTime Interval (h)
19300Yes0.5
19100Yes4
20100Yes4
24100Yes0.5

The study also highlighted the importance of lipophilicity in determining the onset and duration of anticonvulsant action, suggesting that more lipophilic compounds had delayed but prolonged effects .

Anticancer Activity

In addition to anticonvulsant properties, this compound derivatives have been investigated for their anticancer activity. A recent study synthesized various phenylpiperazine derivatives and tested them against cancer cell lines such as MCF7 (breast adenocarcinoma) and MCF10A (non-tumorigenic). Some compounds displayed cytotoxicity comparable to doxorubicin, a standard chemotherapeutic agent. Notably, derivatives containing specific substitutions on the phenyl ring exhibited enhanced cytotoxic effects against cancer cells while maintaining lower toxicity towards healthy cells .

Table 2: Cytotoxicity of Phenylpiperazine Derivatives

CompoundConcentration (µM)MCF7 Cell Viability (%)MCF10A Cell Viability (%)
BS23050LowHigh
BS13050ModerateModerate

Molecular docking studies indicated that these compounds could effectively bind to DNA and inhibit topoisomerase II, a critical target in cancer therapy. This binding was associated with their ability to induce apoptosis in cancer cells .

Other Biological Activities

Beyond anticonvulsant and anticancer activities, this compound has been noted for its diverse pharmacological properties:

  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains, indicating potential as antimicrobial agents .
  • Psychotropic Effects : Certain piperazine derivatives, including those related to this compound, have exhibited psychotropic effects, influencing locomotor activity and inducing hallucinogenic-like behaviors in experimental models .

Eigenschaften

IUPAC Name

(2R)-2-phenylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-12H,6-8H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMRLBGNCLMSNH-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Oxo-3-phenyl-piperazine (1.76 g, 10 mmol), in 30 mL of anhydrous THF was added dropwise to a 20 mL (20 mmol) of 1M solution of LiAH4 in THF, and the mixture was stirred at room temperature for 24 h. After workup (water, 20% NaOH addition to destroy excess LiAH4), the mixture was filtered and the filter cake was reextracted with ethyl acetate. The combined organic filtrate and extracts were dried over MgSO4, filtered and evaporated to give an slightly yellow solid that was purified by silica gel column chromatography (CHCl3:MeOH:NH4OH/9:1:0.1). The reduced product was isolated as a colorless solid (960 mg, 6 mmol, 60%). 1H NMR (CDCl3): δ 2.69 (1H, t, J=11.3), 2.85-3.10 (7H, m), 3.76 (1H, br d, J=8.9), 7.21-7.38 (5H, m). mp (free base): 79°-81° C.
Quantity
1.76 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
60%

Synthesis routes and methods II

Procedure details

To a solution of 2-phenylpyrazine (11.64 g, 74.53 mmol) in acetic acid (58.2 mL) was added palladium acetate Pd(OAc)2 (2.33 g, 9.94 mmol). The mixture was hydrogenated at 50 psi for 4 h. After the reaction was complete, the catalyst was filtered off and rinsed with a small portion of acetic acid. The filtrate was concentrated under house vacuum to give a brown-black solid which was suspended in deionized water (300 mL) and adjusted to pH 13 with 20% NaOH solution. The product was extracted from aqueous solution with EtOAc (200 mL, 3×), dried over MgSO4, filtered and evaporated to dryness to give 2-phenylpiperazine (7.2 g). An additional 1.6 g of 2-phenylpiperazine was obtained by evaporating the aqueous fraction to a solid and triturating the solid with CH2Cl2. Total yield of 2-phenyl-piperazine was 73%. The crude material was crystallized from EtOAc and hexane for characterization, m.p. 86°-88° C.; FAB MS [M+1]+ 163;
Quantity
11.64 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium acetate Pd(OAc)2
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
58.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To an ice-cooled stirred suspension of 25. g (0.66 mol) of lithium aluminum hydride in 2.6 liters of anhydrous ether was added in portions over 0.5 hour 30 g (0.17 mol) of 3-phenyl-2-piperazinone. The resulting mixture was heated at reflux for 20 hours and then cooled to 0° C. Isolation of the product by standard methods gave 23 g (83%) of 2-phenylpiperazine as an off-white solid (mp. 83°-85° C.).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.66 mol
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
2.6 L
Type
solvent
Reaction Step Three
Yield
83%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.